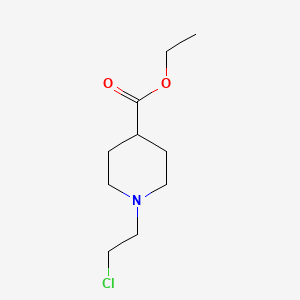

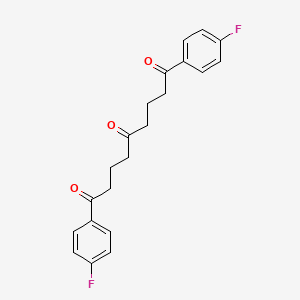

![molecular formula C23H29NO4 B580087 (2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid CAS No. 1012341-54-6](/img/structure/B580087.png)

(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Precursor to trans-4-Methylproline : A study by Nevalainen and Koskinen (2001) described the synthesis of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, which was hydrogenated to obtain a precursor of trans-4-methylproline, demonstrating the compound's utility in organic synthesis and potential applications in producing proline derivatives, which are significant in pharmaceutical synthesis (Nevalainen & Koskinen, 2001).

Amino Acid Derivatives and Peptide Synthesis

Enantioselective Synthesis of β-amino Acids : Reyes-Rangel et al. (2008) reported a practical route for the asymmetric synthesis of β2-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. This methodology underscores the importance of such compounds in the enantioselective synthesis of amino acids, which are crucial building blocks in peptide and protein chemistry (Reyes-Rangel et al., 2008).

Epoxy Amino Acids and 4-Hydroxyproline Derivatives : Krishnamurthy et al. (2014) explored derivatives of 2-amino-4-pentenoic acid (allylglycine) and their resolution into enantiomerically pure amino acids with tert-butoxycarbonyl (Boc) protection. The study highlights the synthesis of 4-hydroxyproline derivatives, showcasing the role of such compounds in generating structurally complex and biologically significant amino acids (Krishnamurthy et al., 2014).

Synthesis of Non-natural α-amino Acids : Constantinou-Kokotou et al. (2001) described a method for synthesizing enantiopure non-natural α-amino acids, highlighting the versatility of tert-butoxycarbonyl amino acid derivatives in creating diverse amino acid structures, which are invaluable in drug design and development (Constantinou-Kokotou et al., 2001).

Fluorimetric Chemosensors for Ion Recognition

- Triarylimidazoles Based on Phenylalanine Core : Esteves et al. (2016) synthesized novel fluorescent 4,5-diarylimidazolyl-phenylalanines, demonstrating their utility as fluorimetric chemosensors for ion recognition. This application signifies the potential of such compounds in analytical chemistry for detecting biologically and analytically important ions (Esteves, Raposo, & Costa, 2016).

Propiedades

IUPAC Name |

(2S,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)/t16-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNELJETWNMPEEH-OXJNMPFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)